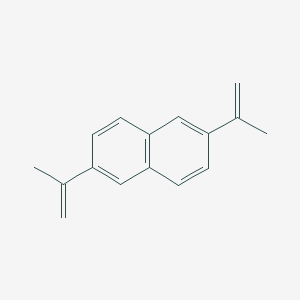

2,6-Di(prop-1-en-2-yl)naphthalene

Description

Properties

CAS No. |

85902-04-1 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

2,6-bis(prop-1-en-2-yl)naphthalene |

InChI |

InChI=1S/C16H16/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-10H,1,3H2,2,4H3 |

InChI Key |

YKEWWSNSNOGPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC2=C(C=C1)C=C(C=C2)C(=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Di(propan-2-yl)naphthalene (2,6-Diisopropylnaphthalene)

- Substituents : Two isopropyl (propan-2-yl) groups.

- Key Properties : High steric hindrance due to branched alkyl groups, increased hydrophobicity, and thermal stability.

- Synthesis : Typically synthesized via alkylation of naphthalene using isopropyl halides or alcohols under acidic conditions .

- Applications : Used as a solvent, intermediate in organic synthesis, or precursor for liquid crystalline polymers (similar to 2,6-dihydroxynaphthalene derivatives) .

- Comparison : Unlike the allyl-substituted compound, the isopropyl groups lack double bonds, rendering 2,6-diisopropylnaphthalene less reactive. This makes it more suitable for applications requiring inertness, such as solvent systems.

2,6-Di(pyridin-4-yl)naphthalene

- Substituents : Two pyridyl (pyridin-4-yl) groups.

- Key Properties : Nitrogen atoms in the pyridyl groups enable coordination with metal ions, enhancing electronic properties for material science applications.

- Synthesis : Prepared via cross-coupling reactions (e.g., Suzuki-Miyaura) between naphthalene diboronic acids and pyridyl halides .

- Applications : Acts as a rigid linker in metal-organic frameworks (MOFs) and sensors due to its π-conjugated system and Lewis basicity .

- Comparison : The allyl-substituted compound lacks aromatic heterocycles, making it unsuitable for MOFs but more applicable in hydrophobic or radical-mediated reactions.

2,6-Dihydroxynaphthalene and Derivatives

- Substituents : Hydroxyl (-OH) groups.

- Key Properties : High polarity and reactivity in acid-base or esterification reactions.

- Synthesis : Industrially challenging; traditional methods involve sulfonation and alkali fusion of naphthalene, but conversion from 2,6-di(2-hydroxy-2-propyl)naphthalene (2,6-DHPN) is inefficient .

- Applications: Monomer for liquid crystalline polymers (e.g., aromatic polyesters) due to its planar structure .

- Comparison : The allyl-substituted derivative avoids hydroxyl group limitations (e.g., sensitivity to oxidation) and may serve as a precursor for tailored polymers via double-bond modifications.

Discussion of Substituent Effects

- Reactivity : Allyl groups enable addition and polymerization reactions, whereas isopropyl and pyridyl groups favor stability and coordination, respectively.

- Synthetic Feasibility: Microwave-assisted methods (as seen in thioureido carbamino pyridine synthesis ) could optimize the allyl-substituted compound’s preparation, though current industrial scalability remains unverified .

- Toxicity: While methyl- and nitro-naphthalenes are noted for toxicity , the allyl derivative’s safety profile requires further study.

Preparation Methods

Friedel-Crafts Alkylation with Propylene and Acidic Catalysts

The Friedel-Crafts alkylation of naphthalene with propylene remains a cornerstone for 2,6-DIPN synthesis. Aluminum chloride (AlCl₃) is widely employed as a Lewis acid catalyst, facilitating the sequential isopropylation of naphthalene. The reaction typically proceeds via initial monoalkylation to form isopropylnaphthalene isomers, followed by disproportionation and asymetrization under elevated temperatures (70–250°C) to favor the 2,6-isomer . Critical to this method is the recycling of side products, including monoisopropylnaphthalene (MIPN) and triisopropylnaphthalene (TriIPN), which are redistilled and reintroduced into the reaction system to maximize yield.

A pivotal innovation lies in controlling byproduct composition. Patent EP0565821A2 mandates that recycled streams contain ≤3 wt% of Component A (C₂₂H₂₈, MW 294) and ≤12 wt% of Component B (C₁₉H₂₂, MW 252), both of which deactivate AlCl₃ . By maintaining these thresholds, catalyst longevity improves, enabling sustained yields of 2,6-DIPN exceeding 70% in optimized setups. The molar ratio of isopropyl groups to naphthalene is kept at 1.7–2.3 to balance alkylation and disproportionation kinetics.

Shape-Selective Synthesis Using H-Mordenite Zeolites

H-Mordenite catalysts offer a heterogeneously catalyzed route to 2,6-DIPN, leveraging their microporous structure to enforce regioselectivity. In a landmark study, Katayama et al. demonstrated that liquid-phase alkylation of naphthalene with propene or isopropanol over H-Mordenite at moderate temperatures (150–200°C) preferentially yields 2,6-DIPN due to steric constraints within the zeolite channels . The narrow pore dimensions (6.5 × 7.0 Å) restrict the transition-state geometry, disfavoring bulkier isomers like 2,7-DIPN.

This method eliminates the need for corrosive AlCl₃, reducing environmental and handling concerns. However, catalyst deactivation via coking remains a limitation, necessitating periodic regeneration. Despite this, the process achieves selectivity ratios (2,6-/2,7-DIPN) of 3:1, surpassing homogeneous catalytic systems .

Sulfuric Acid-Catalyzed Rearrangement and Crystallization

A multi-step approach developed in CN101130478B involves initial alkylation followed by acid-catalyzed rearrangement and crystallization. Naphthalene is first reacted with propylene in a bubble column reactor using concentrated H₂SO₄ (5–10 wt%) at 70–220°C for 2–7 hours, yielding a mixture of isopropylnaphthalene isomers . Subsequent rearrangement with additional H₂SO₄ at 250–300°C and 0.5–1.0 MPa converts less stable isomers into 2,6- and 2,7-DIPN.

The crude product is vacuum-distilled to isolate a 2,6-/2,7-DIPN mixture, which is then purified via fractional crystallization. Exploiting the stark melting point difference between 2,6-DIPN (69°C) and 2,7-DIPN (-3°C), methanol or ethanol crystallization at -10–25°C enriches 2,6-DIPN purity to 85–90%. Recrystallization further elevates purity to 99.0–99.5% .

Table 1: Optimization of Sulfuric Acid-Mediated Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| H₂SO₄ Loading (wt%) | 5 | 10 | 7.5 |

| Rearrangement Temp (°C) | 250 | 300 | 250 |

| Crystallization Solvent | Ethanol | Propanol | Methanol |

| Final Purity (%) | 99.2 | 99.5 | 99.4 |

Solid Phosphoric Acid Catalysts for Enhanced Stability

Replacing liquid H₂SO₄ with solid phosphoric acid (SPA) catalysts improves process safety and reusability. In a variant of the rearrangement method, SPA (640–1280 g) is employed at 220–250°C, achieving comparable isomerization efficiency to H₂SO₄ while mitigating equipment corrosion . Post-reaction, the catalyst is mechanically separated from the product stream, enabling multiple reuse cycles without significant activity loss. Crystallization with methanol at -5°C delivers 99.45% pure 2,6-DIPN, underscoring the method’s industrial viability.

Comparative Analysis of Methodologies

Table 2: Key Metrics Across Preparation Methods

| Method | Catalyst | Selectivity (2,6-/2,7-) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 2:1 | 70–80 | High (corrosive waste) |

| H-Mordenite | Zeolite | 3:1 | 85–90 | Low |

| H₂SO₄ Rearrangement | H₂SO₄ | 4:1 | 99.0–99.5 | Moderate |

| Solid Acid | SPA | 3.5:1 | 99.4–99.5 | Low |

The H-Mordenite route excels in selectivity and sustainability but struggles with scalability due to catalyst deactivation. Conversely, sulfuric acid and SPA methods achieve exceptional purity at the expense of higher energy input.

Q & A

Q. How reliable are computational models for predicting 2,6-DIPN’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.